![molecular formula C8H8Br2 B2492435 1-Bromo-2-(bromomethyl)-3-methylbenzene CAS No. 75366-10-8](/img/structure/B2492435.png)
1-Bromo-2-(bromomethyl)-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbenzene and related compounds typically involves multi-step chemical reactions, including diazotization and bromination processes. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene, a compound with a similar structural motif, can be synthesized from 3,4-dimethylbenzenamine through reactions involving diazotization and subsequent bromination. Factors such as raw material ratio, reaction time, and temperature significantly affect the yield and purity of the product (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds like this compound can be elucidated using spectroscopy and crystallography techniques. For a related compound, 1-bromo-2, 3, 5, 6- tetra-methylbenzene, Single Crystal X-Ray Diffraction (SXRD) analysis reveals the existence of stable crystalline phases with distinct orthorhombic and monoclinic systems at different temperatures. These structural insights are vital for understanding the physical and chemical properties of such compounds (N. Hamdouni, A. Boudjada, M. Medjroubi, 2019).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by the presence of bromo and bromomethyl groups, which facilitate various chemical transformations. The compound participates in C–H···Br, C–Br···Br, and C–Br···π interactions, contributing to its application in synthesizing more complex molecules. Such interactions are crucial for developing new materials and pharmaceuticals (P. Jones, P. Kuś, I. Dix, 2012).
Physical Properties Analysis
The physical properties, including the solubility, melting point, and boiling point of this compound, are critical for its application in chemical synthesis. These properties are determined by its molecular structure and can be analyzed through various spectroscopic methods to ensure the compound's suitability for specific reactions (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Chemical Properties Analysis
This compound exhibits distinct chemical properties that make it a versatile reagent in organic synthesis. Its bromo and bromomethyl functional groups enable it to undergo various chemical reactions, including nucleophilic substitution and elimination, facilitating the synthesis of a wide range of organic compounds with diverse functionalities (Song Yan-min, 2007).
Scientific Research Applications
Synthesis and Chemical Transformations
1-Bromo-2-(bromomethyl)-3-methylbenzene is employed in various chemical synthesis processes. A study by Aitken et al. (2016) describes the use of similar brominated benzene derivatives in synthesizing sulfur-containing quinone derivatives, demonstrating its utility in producing complex chemical structures (Aitken, Jethwa, Richardson, & Slawin, 2016). Additionally, Uhrich et al. (1992) reported the use of a related compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, in the one-pot synthesis of hyperbranched polyethers, indicating the potential of brominated benzene derivatives in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Thermochemistry and Physical Properties
Verevkin et al. (2015) investigated the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to this compound. This research contributes to the understanding of the physical properties of these compounds, which is crucial in their practical applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
X-Ray Structural Analysis
The structural analysis of bromo- and bromomethyl-substituted benzenes, including compounds closely related to this compound, has been a subject of interest. Jones, Kuś, and Dix (2012) explored the X-ray structures of several bromo- and bromomethylsubstituted benzenes to understand their intermolecular interactions, which is fundamental in predicting and manipulating their chemical behavior (Jones, Kuś, & Dix, 2012).
Molecular Transformations and Reactions
The transformation of similar brominated benzene derivatives into various functional groups has been reported. For instance, Teplý et al. (2003) discussed transforming a related compound into various substituted hexahelicenes, showcasing the versatility of brominated benzene derivatives in organic synthesis (Teplý, Stará, Starý, Kollárovič, Šaman, Vyskocil, & Fiedler, 2003).
Catalysis and Material Science
Research by Okada and Kamiya (1981) on the liquid-phase oxidation of methylbenzenes, including brominated derivatives, highlights the potential of these compounds in catalysis and material science. Their study provides insights into the reaction mechanisms and conditions that optimize the production of valuable industrial compounds (Okada & Kamiya, 1981).
Mechanism of Action
Target of Action
This compound, also known as o-Bromobenzyl bromide or 2-Bromobenzyl bromide , is a derivative of benzene and may interact with various biological molecules due to its electrophilic nature.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-(bromomethyl)-3-methylbenzene is currently unavailable . Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent.
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNHZINTTYTGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75366-10-8 | |
Record name | 1-bromo-2-(bromomethyl)-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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